molecular formula C24H31N3O7 B12796553 Lysergide tartrate CAS No. 15232-63-0

Lysergide tartrate

Cat. No.: B12796553
CAS No.: 15232-63-0
M. Wt: 473.5 g/mol
InChI Key: HQMPRARIZOUKRO-AJLBZGGQSA-N
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Description

Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semisynthetic compound derived from lysergic acid, a natural substance found in the ergot fungus (Claviceps purpurea). It is well-known for its potent psychoactive properties and has been extensively studied for its effects on the human brain and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysergic acid diethylamide bitartrate typically begins with the extraction of lysergic acid from the ergot fungus. The lysergic acid is then converted into lysergic acid diethylamide through a series of chemical reactions. One common method involves the reaction of lysergic acid with diethylamine in the presence of an activating reagent such as phosphoryl chloride or peptide coupling reagents .

Industrial Production Methods

Industrial production of lysergic acid diethylamide bitartrate involves large-scale synthesis processes that ensure high purity and yield. The process includes rigorous purification steps to remove impurities and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form lysergic acid hydroxyethylamide.

    Reduction: Reduction reactions can convert it into lysergic acid ethylamide.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Scientific Research Applications

Lysergic acid diethylamide bitartrate has a wide range of scientific research applications:

Mechanism of Action

Lysergic acid diethylamide bitartrate exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in brain connectivity, resulting in the characteristic hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .

Comparison with Similar Compounds

Lysergic acid diethylamide bitartrate is often compared to other similar compounds, such as:

    Psilocybin: Another well-known psychedelic compound found in certain mushrooms.

    Mescaline: A naturally occurring psychedelic found in the peyote cactus.

    Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.

Compared to these compounds, lysergic acid diethylamide bitartrate is unique in its potency and the duration of its effects. It is known for producing profound alterations in perception, mood, and cognition, making it a valuable tool for studying the human mind .

Properties

CAS No.

15232-63-0

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1

InChI Key

HQMPRARIZOUKRO-AJLBZGGQSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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